

Technical Guide: Physicochemical Properties and Synthetic Considerations for 4-(2-Pyrrolidinoethyl)piperidine

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Compound of Interest

Compound Name: 4-(2-Pyrrolidinoethyl)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core molecular properties of **4-(2-Pyrrolidinoethyl)piperidine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its fundamental physicochemical data and presents a representative synthetic workflow and a generalized experimental protocol relevant to this class of compounds.

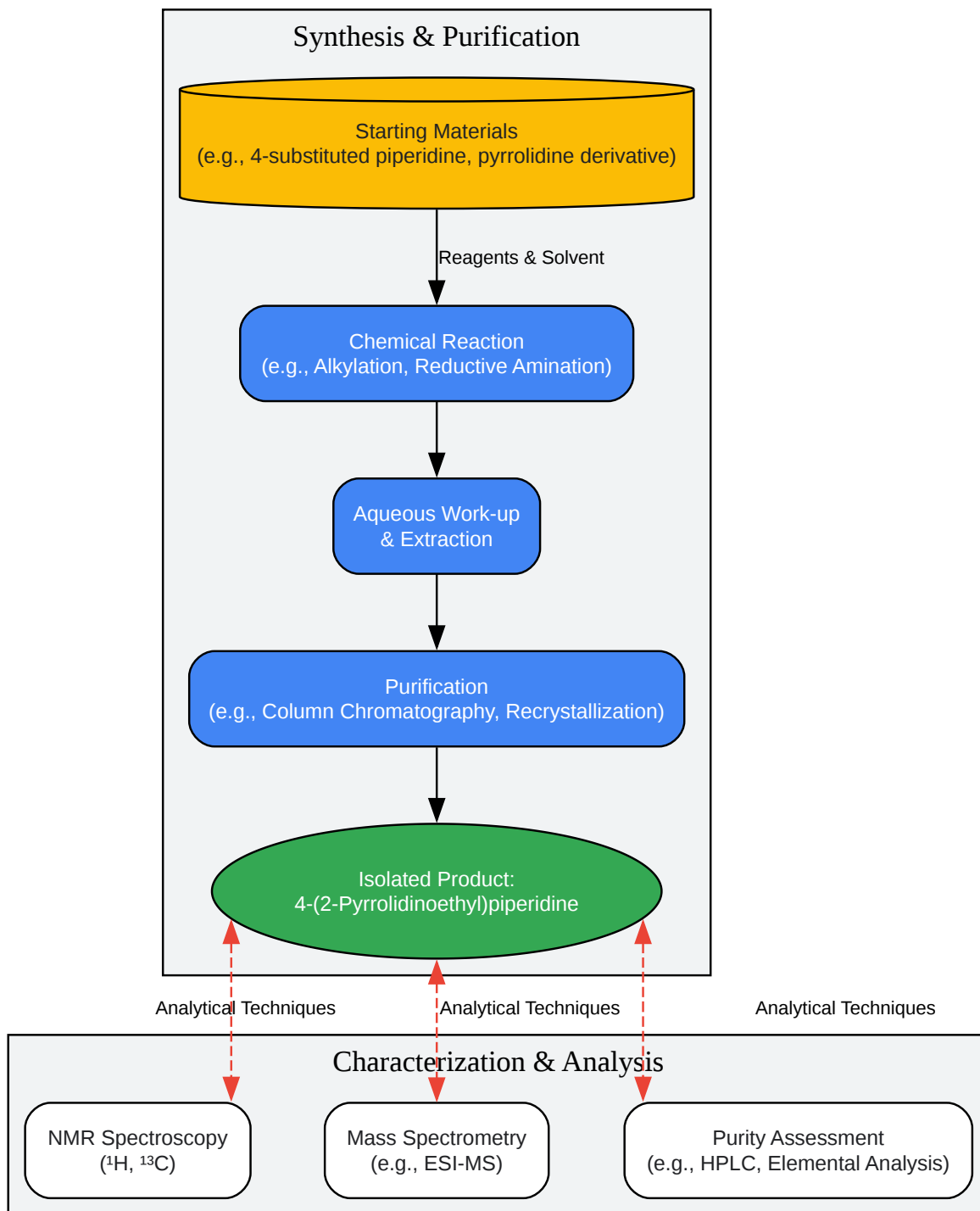
Core Molecular Data

The fundamental molecular and physical properties of **4-(2-Pyrrolidinoethyl)piperidine** are summarized below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Parameter	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ N ₂	[1]
Molecular Weight	182.31 g/mol	
CAS Number	14759-08-1	
Appearance	Solid	

Synthetic Workflow

The synthesis of piperidine derivatives, such as **4-(2-Pyrrolidinoethyl)piperidine**, often involves a multi-step process commencing from commercially available starting materials. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a compound, which could be adapted for the specific synthesis of **4-(2-Pyrrolidinoethyl)piperidine**.



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A generalized workflow for the synthesis and characterization of **4-(2-Pyrrolidinoethyl)piperidine**.

Representative Experimental Protocol: Synthesis of a Piperidine-Based Sigma Receptor Ligand

While a specific, detailed protocol for the synthesis of **4-(2-Pyrrolidinoethyl)piperidine** is not readily available in the cited literature, the following procedure for a related piperidine derivative illustrates a common synthetic strategy in this compound class.^{[2][3]} This protocol describes the synthesis of N-substituted piperidine derivatives which, like the target compound, are investigated for their affinity to sigma receptors.

Objective: To synthesize a N-substituted piperidine derivative via acylation and subsequent reduction.

Materials:

- Appropriate diamine precursor (e.g., a substituted piperidine)
- Acylating agent (e.g., an acid chloride or anhydride)
- Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or borane (BH₃))
- Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Reagents for work-up (e.g., water, sodium sulfate, hydrochloric acid, sodium bicarbonate)

Procedure:

- Acylation:
 - Dissolve the diamine precursor in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C using an ice bath.
 - Add the acylating agent dropwise to the cooled solution while stirring.

- Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
- Reduction:
 - In a separate flask, prepare a suspension of the reducing agent (e.g., LiAlH_4) in an anhydrous solvent like THF under an inert atmosphere.
 - Add a solution of the crude amide intermediate in the same solvent dropwise to the reducing agent suspension at 0 °C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by TLC.
 - Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
 - Filter the resulting precipitate and wash it thoroughly with an organic solvent.
 - Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification and Characterization:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
 - Characterize the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS), to

confirm its identity and purity.

Biological Context and Signaling Pathways

Piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system.[2] Specifically, derivatives of these heterocycles have been explored as ligands for sigma receptors (σ_1 and σ_2).[2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.

The interaction of a ligand like **4-(2-Pyrrolidinoethyl)piperidine** with the sigma-1 receptor could initiate a cascade of downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a sigma-1 receptor ligand.



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A hypothetical signaling pathway involving a sigma-1 receptor ligand.

This guide provides foundational information for researchers working with **4-(2-Pyrrolidinoethyl)piperidine**. Further experimental validation is necessary to elucidate the specific synthetic routes and biological activities of this particular compound.

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